1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol, often encountered in its protonated form as 2-[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]ethanesulfonate and commonly known as HEPES, is a versatile chemical compound with significant applications in scientific research. Primarily, it serves as a buffering agent in biological and biochemical research. []
Classification: * Organic Compound: It belongs to the class of organic compounds known as piperazines, characterized by a six-membered ring containing two nitrogen atoms.
Buffering Agent:* HEPES is categorized as a zwitterionic buffer, meaning it possesses both positive and negative charges within its molecular structure. This characteristic allows it to resist changes in pH, making it an ideal buffer for maintaining stable pH levels in solutions. []
Role in Scientific Research:* Biological Buffer: HEPES is extensively employed as a buffering agent in a wide range of biological experiments, including cell culture, enzyme assays, and protein purification. Its ability to maintain a stable pH environment is crucial for the proper functioning and viability of biological systems. [, , ]* Metal Complexation: While primarily recognized as a non-coordinating ligand, recent studies have unveiled the ability of HEPES to coordinate with specific metal ions under certain conditions. This property has led to its use in the synthesis of metal-organic frameworks (MOFs), a class of porous materials with potential applications in catalysis, gas storage, and drug delivery. []
The compound is classified as a piperazine derivative, which are cyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. Piperazines are widely used in drug development due to their ability to interact with various biological targets. The specific structure of 1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL allows it to function as a potential pharmacological agent, particularly in the context of radioprotection and antimicrobial activity .
The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL typically involves several steps that include the formation of key intermediates. A common method for synthesizing this compound involves the alkylation of 1-(2-hydroxyethyl)piperazine with appropriate alkylating agents.
The molecular structure of 1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL can be described as follows:
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly employed techniques used to confirm the structure and purity of synthesized compounds, including this piperazine derivative .
1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL can undergo various chemical reactions typical for alcohols and amines:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to develop derivatives with improved efficacy or selectivity against biological targets .
Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to assess purity and stability during synthesis and storage.
The applications of 1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL span various fields:
Research continues into optimizing synthesis methods, elucidating mechanisms of action, and exploring new therapeutic applications for this compound and its derivatives .
1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol represents a structurally optimized piperazine derivative gaining traction in medicinal chemistry. Characterized by dual hydroxyl groups and a flexible aliphatic chain, this compound exemplifies strategic molecular design aimed at enhancing target engagement and pharmacokinetic properties. Its emergence reflects ongoing efforts to overcome limitations of early-generation piperazine therapeutics through rational structural modification.
Core Molecular Architecture:The compound features a piperazine ring substituted at the N1-position with a 2-hydroxyethyl group and at the N4-position with a 2-hydroxypropyl chain (propan-2-ol moiety). This bifunctional modification distinguishes it from simpler N-monosubstituted piperazines. The secondary alcohol in the propan-2-ol segment introduces a chiral center, enabling enantioselective synthesis for optimized bioactivity. The molecule’s amphiphilic character arises from the hydrophilic hydroxyl groups and tertiary amines juxtaposed with hydrophobic methylene bridges and the piperazine core [1] [4].
Physicochemical Properties:Key properties influencing drug-likeness include:
Table 1: Structural Features and Properties of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-2-ol
Feature | Description | Pharmacological Implication |
---|---|---|
Piperazine Ring | Six-membered diazacycle with two tertiary amines | Enables scaffold diversification; participates in cation-π interactions |
2-Hydroxyethyl Group | -CH₂CH₂OH substituent at N1 | Enhances water solubility; forms H-bonds with targets |
Propan-2-ol Moiety | -CH₂CH(OH)CH₃ chain at N4; introduces chiral center | Modulates stereoselective binding; influences metabolic stability |
clogP | ~0.5–1.0 (estimated) | Balanced membrane permeability and solubility |
H-Bond Donors/Acceptors | 2 donors (OH groups), 4 acceptors (amines + OH groups) | Facilitates target recognition and complex stability |
Molecular Weight | 188.25 g/mol | Complies with drug-likeness criteria (e.g., Lipinski’s rules) |
Target Interaction Mechanisms:The compound leverages its dual hydroxyl groups for specific molecular recognition:
Early Developments (Pre-2000s):Initial interest in hydroxyethylpiperazine derivatives arose from their structural similarity to ethylenediamine, a known chelator and pharmacophore. Early applications focused on:
Modern Therapeutic Expansion (2000–2020):Strategic incorporation of the hydroxyethylpiperazine motif accelerated in the early 21st century:
Table 2: Evolution of Key Hydroxyethylpiperazine Derivatives with Therapeutic Relevance
Derivative | Therapeutic Area | Key Advancement | Reference |
---|---|---|---|
1-(2-Hydroxyethyl)piperazine | Multitarget scaffold | Foundational unit for HIV protease inhibitors; improved solubility over piperazine | [6] |
9,10-Bis[(4-(2-HEP)-prop-2-yn-1-yl]anthracene | DNA-targeted anticancer | Demonstrated G-quadruplex selectivity (Kd = 0.69 µM); utilized A³ coupling chemistry | [8] |
Compound 6 (Chlorophenyl-HEP-propanol) | Radioprotection | Superior in vitro radioprotection vs. amifostine; clogP = 0.965 | [2] |
Antimalarial HEP-propargylamines | Infectious diseases | IC₅₀ = 8.2–50 µg/mL vs. P. falciparum; non-cytotoxic up to 100 µg/mL | [6] |
Bcl-2-targeting HEP derivatives | Apoptosis regulation | Validated hydrophobic binding to Bcl-2 pocket via molecular docking | [9] |
Recent Innovations (2020–Present):Advancements focus on structural hybridization and in vivo translation:
Synthetic Methodology Evolution:Synthesis routes progressed from classical nucleophilic substitutions to advanced catalysis:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7